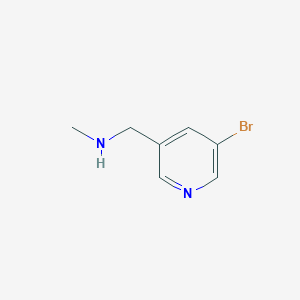

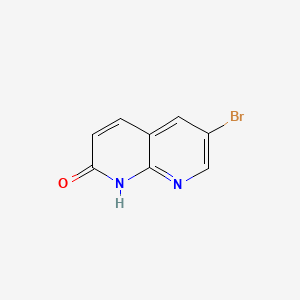

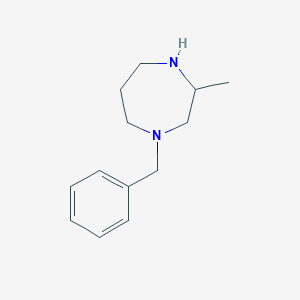

![molecular formula C9H11BrN2O B1280197 6-(溴甲基)-2,4-二甲基-5,6-二氢呋喃[2,3-d]嘧啶 CAS No. 78304-56-0](/img/structure/B1280197.png)

6-(溴甲基)-2,4-二甲基-5,6-二氢呋喃[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine" is a brominated pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromomethyl group attached to the pyrimidine ring suggests that this compound could be a key intermediate in the synthesis of various heterocyclic compounds, which are often of pharmaceutical and chemical interest due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the construction of the pyrimidine ring followed by functionalization at various positions on the ring. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities with the compound , involves a low-temperature aryl bromide-to-alcohol conversion as the last step . Another related compound, 6-bromo-1,3-dimethylhexahydrobenzofuro[3,2-d]pyrimidine-2,4-dione, is synthesized using bromine in chloroform or other brominating agents . These methods highlight the importance of bromination reactions in the synthesis of brominated pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be fused with other rings to form bicyclic or tricyclic systems. For example, the synthesis of novel bicyclic pyridinols required the construction of the ring structure through multi-step sequences involving Friedel-Crafts and Diels-Alder reactions . The structure of the synthesized compounds is often confirmed using spectroscopic methods such as PMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Brominated pyrimidine derivatives can undergo various chemical reactions, including reactions with nucleophiles. For example, 6-bromomethyl-5-formyl-1,3-dimethyluracil and its hydrazones react with primary amines or hydrazines to afford pyrrolo[3,4-d]pyrimidines or pyrimido[4,5-d]pyridazines . Additionally, the treatment of bromomethyl derivatives with sodium methoxide can lead to the elimination of hydrogen bromide to yield other pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the pyrimidine ring. For instance, the basicity of pyridinols approaches physiological pH with increasing electron density in the ring . The stability of these compounds to air oxidation is also an important property, with some pyridinols being indefinitely stable while others decompose upon extended exposure to the atmosphere . The reactivity of pyrimidine derivatives towards radicals can be studied through kinetics experiments, as demonstrated by the radical-initiated styrene autoxidations used to examine the reactivity of pyridinols .

科学研究应用

新型衍生物的合成:该化合物用于合成各种新型衍生物,如噻唑并[3,2-a]嘧啶衍生物 (Studzińska 等人,2014 年) 和二氢呋喃并吡啶并[2,3-d]嘧啶 (Ahadi 等人,2014 年)。

抗氧化性能:已经对 6-取代的 2,4-二甲基-3-吡啶醇(一类具有有趣的抗氧化性能的化合物)进行了研究。这包括对其合成和反应性的研究 (Wijtmans 等人,2004 年)。

亲电取代和环化反应:研究集中在涉及类似化合物的亲电取代和环化等反应,从而深入了解它们的化学行为和潜在应用 (Majumdar 等人,2001 年)。

细胞抑制活性与 ADME 特性:有关于 C-5 取代和 N-非环状嘧啶衍生物的细胞抑制活性和 ADME(吸收、分布、代谢和排泄)特性的研究,这与了解其潜在生物医学应用相关 (Gazivoda Kraljević 等人,2012 年)。

绿色合成方法:还对反式-6-(4-氯苯甲酰)-7-(芳基)-1,3-二甲基-6,7-二氢呋喃[3,2-d]嘧啶-2,4-二酮等化合物的环保合成方法进行了研究 (Salari 等人,2017 年)。

结构和光学性质:研究包括探索硫代嘧啶衍生物的结构参数、电子、线性和非线性光学性质,突出了它们在各个领域的重要性 (Hussain 等人,2020 年)。

呋喃环形成:已经研究了该化合物在使用呋喃环形成方法合成呋喃并[2,3-d]嘧啶-2,4(1H,3H)-二酮中的作用 (Kobayashi 等人,2000 年)。

多组分反应:用于多组分反应中,合成结构多样的化合物,如二氢吡啶并[2,3-d]嘧啶-2,4-二酮 (Verma 和 Jain,2012 年)。

属性

IUPAC Name |

6-(bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-5-8-3-7(4-10)13-9(8)12-6(2)11-5/h7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKSRMVQLTUVOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=NC(=N1)C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

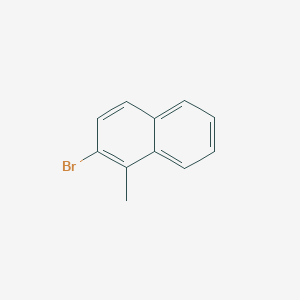

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)